molecular formula C14H23NO B2821498 1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL CAS No. 33382-70-6

1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL

Cat. No.: B2821498
CAS No.: 33382-70-6
M. Wt: 221.344
InChI Key: JZLSCGJOGCMUIK-UHFFFAOYSA-N
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Description

1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL is an organic compound with a unique structure that combines a cyclohexanol moiety with a piperidine ring through a propynyl linkage

Properties

IUPAC Name

1-(3-piperidin-1-ylprop-1-ynyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c16-14(8-3-1-4-9-14)10-7-13-15-11-5-2-6-12-15/h16H,1-6,8-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLSCGJOGCMUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CCN2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and piperidine as the primary starting materials.

    Formation of the Propynyl Linkage: The propynyl group is introduced through a reaction with propargyl bromide under basic conditions.

    Cyclohexanol Formation: The final step involves the reduction of the cyclohexanone to cyclohexanol using a reducing agent such as sodium borohydride.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further reduce the cyclohexanol moiety to cyclohexane using hydrogen gas and a metal catalyst.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, introducing different functional groups.

Common reagents and conditions used in these reactions include acidic or basic conditions, metal catalysts, and specific solvents to facilitate the reactions .

Scientific Research Applications

1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for neurological disorders.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl linkage and piperidine ring play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL can be compared with similar compounds such as:

The uniqueness of 1-[3-(PIPERIDIN-1-YL)PROP-1-YN-1-YL]CYCLOHEXAN-1-OL lies in its combination of a cyclohexanol moiety with a piperidine ring, which imparts distinct chemical reactivity and biological activity.

Biological Activity

1-[3-(Piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-ol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The compound's structure features a cyclohexanol moiety linked to a piperidine and an alkyne, which may contribute to its biological properties.

Chemical Structure

The chemical structure of 1-[3-(Piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-ol can be represented as follows:

C13H19N Molecular Formula \text{C}_{13}\text{H}_{19}\text{N}\quad \text{ Molecular Formula }

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Properties : Compounds containing piperidine rings are known for their antibacterial and antifungal activities.
  • Neuropharmacological Effects : The presence of piperidine suggests potential interactions with neurotransmitter systems, possibly affecting mood and cognition.

Antimicrobial Activity

Studies have highlighted the antimicrobial potential of piperidine-based compounds. For instance, derivatives of piperidine have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 3.12 to 12.5 µg/mL, indicating promising efficacy .

Compound TypeMIC (µg/mL)Target Organism
Piperidine Derivative3.12 - 12.5Staphylococcus aureus
Piperidine Derivative2.0Escherichia coli

Neuropharmacological Effects

Research into similar piperidine-containing compounds has suggested their role as selective ligands for serotonin receptors, particularly the 5-HT1D receptor. These interactions are crucial for developing treatments for mood disorders and anxiety . The incorporation of fluorine into these ligands has been shown to enhance their pharmacokinetic properties, potentially improving oral bioavailability .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several piperidine derivatives against clinically relevant pathogens. The results indicated that modifications in the alkyl chain length and functional groups significantly influenced the antimicrobial activity.

Case Study 2: Neurotransmitter Interaction

Another study investigated the interaction of piperidine derivatives with serotonin receptors. The findings demonstrated that specific modifications could enhance receptor affinity and selectivity, suggesting potential therapeutic applications in treating depression and anxiety disorders.

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